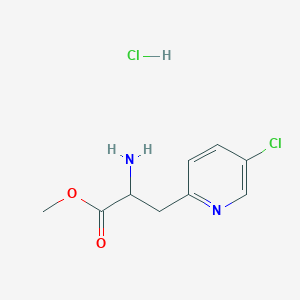

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride include:

- Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride

- Methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate

- Methyl 2-(5-chloropyridin-2-yl)propanoate

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it particularly useful in certain research applications where other compounds may not be as effective .

Biologische Aktivität

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, neuroprotective effects, and potential therapeutic applications, supported by detailed research findings and comparative analyses.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClN₂O₂ and a molecular weight of 251.11 g/mol. It features a pyridine ring substituted with chlorine, contributing to its unique biological properties. The structural components include a methyl ester group and an amino group, enhancing its solubility and reactivity in biological systems.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

2. Neuroprotective Properties

In addition to its antimicrobial effects, the compound has been investigated for its neuroprotective properties. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism appears to involve modulation of apoptotic pathways, enhancing cell survival rates by approximately 40% under stress conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism, disrupting their growth.

- Receptor Modulation : It may also bind to neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate | 0.83 | Methyl substitution enhances lipophilicity |

| 2-Amino-3-(pyridin-2-yl)propionic acid | 0.77 | Lacks chlorination affecting biological activity |

| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 0.71 | Different pyridine substitution pattern |

This comparative analysis highlights how the chlorination on the pyridine ring contributes to the distinct biological profile of this compound.

Eigenschaften

Molekularformel |

C9H12Cl2N2O2 |

|---|---|

Molekulargewicht |

251.11 g/mol |

IUPAC-Name |

methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H |

InChI-Schlüssel |

QPKJLMVYNDVQNM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.